molecular formula C9H12BrN B13654074 3-(Bromomethyl)-5-isopropylpyridine

3-(Bromomethyl)-5-isopropylpyridine

Cat. No.: B13654074
M. Wt: 214.10 g/mol
InChI Key: XUHBAALKWXVDMA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-isopropylpyridine is a pyridine derivative characterized by a bromomethyl (-CH₂Br) group at position 3 and an isopropyl (-CH(CH₃)₂) substituent at position 5 of the pyridine ring. This compound is of interest in organic synthesis due to the reactivity of the bromomethyl group, which serves as a versatile alkylating agent.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

3-(bromomethyl)-5-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4H2,1-2H3

InChI Key

XUHBAALKWXVDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-isopropylpyridine typically involves the bromination of 5-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group of the pyridine ring.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods. This could include continuous flow reactors where the reaction conditions can be tightly controlled to optimize yield and purity. The use of solvents like carbon tetrachloride (CCl4) or xylene can aid in the bromination process by facilitating the removal of by-products and improving the overall efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-isopropylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include 3-(hydroxymethyl)-5-isopropylpyridine, 3-(alkoxymethyl)-5-isopropylpyridine, and 3-(aminomethyl)-5-isopropylpyridine.

    Oxidation: The major product is 3-(bromomethyl)-5-isopropylpyridine N-oxide.

    Reduction: The major product is 3-methyl-5-isopropylpyridine.

Scientific Research Applications

3-(Bromomethyl)-5-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group that can be further modified.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving pyridine derivatives.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-isopropylpyridine depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Position) Key Functional Groups Reactivity Insights
3-(Bromomethyl)-5-isopropylpyridine -CH₂Br (3), -CH(CH₃)₂ (5) Bromomethyl, isopropyl High alkylation potential
5-Bromopyridin-3-ylamine -Br (5), -NH₂ (3) Bromine, amine Nucleophilic substitution
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate -Br (5), -NH₂ (2), acrylate (3) Bromine, amine, acrylate Conjugation-enhanced reactivity

Key Observations:

Substituent Position and Reactivity :

  • 3-(Bromomethyl)-5-isopropylpyridine’s bromomethyl group at position 3 contrasts with 5-Bromopyridin-3-ylamine’s bromine at position 5 and amine at position 3 . The bromomethyl group is more reactive in alkylation reactions compared to a simple bromine atom due to its leaving-group capability.
  • The isopropyl group in the target compound introduces steric hindrance, which may reduce accessibility for electrophilic attacks compared to the smaller amine group in 5-Bromopyridin-3-ylamine.

This contrasts with the electron-donating isopropyl group in the target compound, which may alter the pyridine ring’s electron density.

Applications :

  • While 5-Bromopyridin-3-ylamine’s amine group makes it a candidate for coupling reactions (e.g., Suzuki-Miyaura), the target compound’s bromomethyl group is better suited for nucleophilic substitutions in drug intermediate synthesis . The acrylate-containing derivative may find use in polymer chemistry due to its unsaturated ester.

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